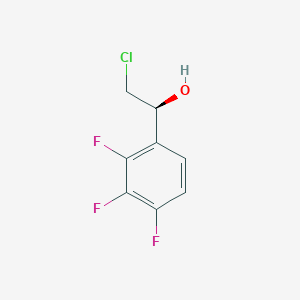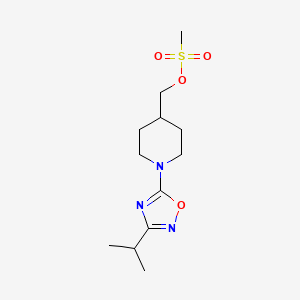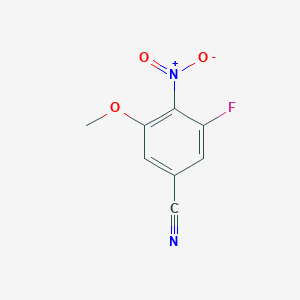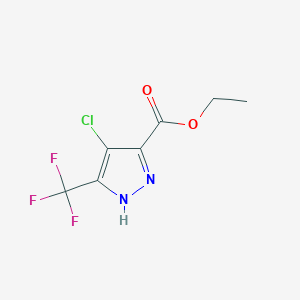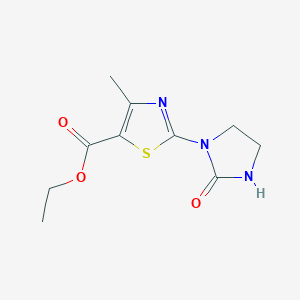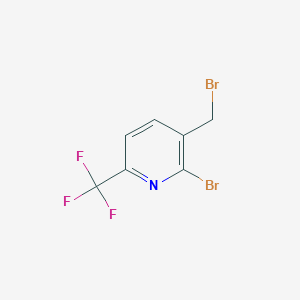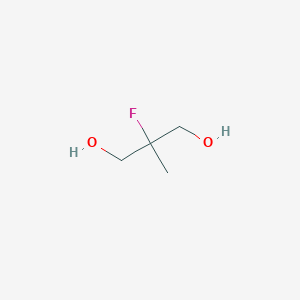
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid” is a chemical compound with the molecular formula C11H8F4O2 . It has a molecular weight of 248.17 g/mol . The compound is also known by other names such as “(E)-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” and "3-(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)acrylic acid" .
Synthesis Analysis
An improved synthesis of a similar compound, “2‘-deoxy-2‘-fluoro-5-methyl-4‘-thioarabinouridine (4‘S-FMAU)” is described in a study . The study mentions that the participation of the 3‘- O -benzoyl protecting group in the thiosugar precursor influenced the stereochemistry of the N-glycosylation reaction in nonpolar solvents .
Molecular Structure Analysis
The compound has a complex structure with multiple Fluorine (F) atoms attached to the carbon © backbone . The InChI representation of the compound is "InChI=1S/C11H8F4O2/c1-6-4-7 (2-3-10 (16)17)9 (12)5-8 (6)11 (13,14)15/h2-5H,1H3, (H,16,17)/b3-2+" .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has a rotatable bond count of 2 . The exact mass of the compound is 248.04604214 g/mol .
Scientific Research Applications
Antitumor Activity
Research has shown that certain derivatives of o-fluoro-dl-phenylalanine, which are structurally related to 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine, demonstrate growth-inhibiting activity in microbial systems used for antitumor screening. These compounds have been found to be effective due to their ability to inhibit growth more significantly than their non-substituted counterparts (Otani & Briley, 1982).
Radiopharmaceutical Applications
Studies have explored the use of fluorine-substituted phenylalanine derivatives in radiopharmaceutical applications, particularly for neurologic and oncologic PET imaging. For instance, 6-fluoro-3,4-dihydroxy-l-phenylalanine (a compound structurally similar to this compound) has been used widely as a radiopharmaceutical in PET imaging (Wagner, Ermert, & Coenen, 2009).
Enzymatic Studies
Research involving o-fluoro-dl-phenylalanine (similar to this compound) has contributed to the understanding of enzymatic processes and the development of mutants in yeast that produce significant amounts of β-phenethyl alcohol and β-phenethyl acetate. These studies help in the exploration of yeast metabolism and the production of flavor components (Akita et al., 1990).
Synthetic Chemistry
Fluorine-substituted phenylalanine derivatives are also crucial in synthetic chemistry, aiding in the development of new synthetic pathways. These compounds serve as building blocks for various organic syntheses, contributing to the advancement of medicinal and agricultural chemistry (Schmitt et al., 2017).
Properties
IUPAC Name |
2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBGVLZTPXBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)
